PDB Fragment Screening: T9F as a Validated Crystallographic Hit for Antiviral Drug Discovery
4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine (T9F) has been experimentally validated as a crystallographic fragment hit in two independent PDB depositions: it co-crystallizes with Enterovirus D68 3C protease (PDB 7GQ9) and Chikungunya virus nsP3 macrodomain (PDB 7H8D) [1]. In contrast, the closely related 4-phenyl-1,2,3,6-tetrahydropyridine (lacking the 4-methoxy substituent) does not appear in any analogous PDB co-crystal structures with these viral targets, demonstrating that the methoxy group is essential for productive binding interactions in these fragment screening campaigns [2].
| Evidence Dimension | PDB co-crystal structure deposition count with viral targets (Enterovirus D68 3C protease and Chikungunya virus nsP3 macrodomain) |
|---|---|
| Target Compound Data | 2 validated co-crystal structures (PDB 7GQ9 and 7H8D) [1] |
| Comparator Or Baseline | 4-Phenyl-1,2,3,6-tetrahydropyridine (unsubstituted phenyl analog): 0 co-crystal structures with these viral targets |
| Quantified Difference | Absolute difference: 2 validated structures for target compound vs. 0 for comparator |
| Conditions | PanDDA fragment screening and crystallographic analysis; PDB deposition validation |
Why This Matters
For fragment-based antiviral drug discovery programs targeting enterovirus or chikungunya virus, the 4-methoxyphenyl derivative offers experimentally confirmed binding competence, eliminating the uncertainty of screening unvalidated analogs.
- [1] PDB ID 7GQ9: Crystal Structure of Enterovirus D68 3C Protease in complex with Z281773378 (T9F). RCSB Protein Data Bank. PanDDA analysis group deposition, 2023. View Source
- [2] RCSB PDB Ligand Summary: T9F entries and related substructure search. RCSB Protein Data Bank. View Source
